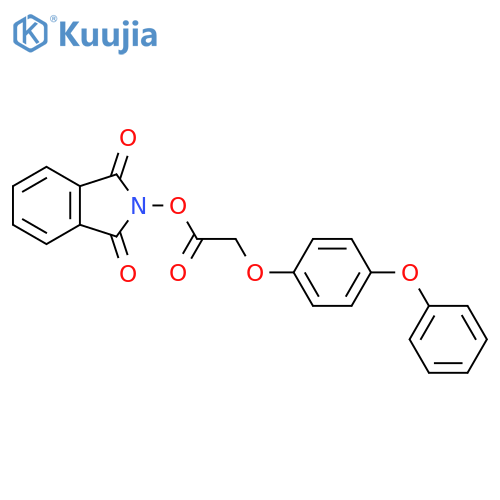Cas no 2248300-05-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-phenoxyphenoxy)acetate)

2248300-05-0 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-phenoxyphenoxy)acetate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-phenoxyphenoxy)acetate 化学的及び物理的性質
名前と識別子
-
- EN300-6523497
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-phenoxyphenoxy)acetate
- 2248300-05-0
-
- インチ: 1S/C22H15NO6/c24-20(29-23-21(25)18-8-4-5-9-19(18)22(23)26)14-27-15-10-12-17(13-11-15)28-16-6-2-1-3-7-16/h1-13H,14H2
- InChIKey: FZPZIBYZBVCXHI-UHFFFAOYSA-N
- ほほえんだ: O(C(COC1C=CC(=CC=1)OC1C=CC=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 389.08993720g/mol
- どういたいしつりょう: 389.08993720g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 584
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 82.1Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-phenoxyphenoxy)acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6523497-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-phenoxyphenoxy)acetate |
2248300-05-0 | 1g |
$0.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-phenoxyphenoxy)acetate 関連文献
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
2248300-05-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-phenoxyphenoxy)acetate) 関連製品
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量